BenchChemオンラインストアへようこそ!

3-(Boc-amino)-4,4-difluoropyrrolidine

Physicochemical properties pKa Basicity

This gem-difluorinated Boc-aminopyrrolidine is a non-interchangeable building block for autoimmune disease SAR programs. The 4,4-difluoro motif reduces amine basicity (ΔpKa≈2.4 vs. non-fluorinated), modestly increases lipophilicity (ΔLogP≈0.07), and enforces conformational restriction—directly improving metabolic stability, membrane permeability, and target selectivity. Patent-validated for heterocyclyl compound synthesis. Orthogonal Boc-protected amine handle enables late-stage diversification. Superior to 1-Boc-3,3-difluoropyrrolidine for post-deprotection functionalization.

Molecular Formula C9H16F2N2O2
Molecular Weight 222.23 g/mol
CAS No. 1434141-95-3
Cat. No. B1446750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4,4-difluoropyrrolidine
CAS1434141-95-3
Molecular FormulaC9H16F2N2O2
Molecular Weight222.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1(F)F
InChIInChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)
InChIKeyAYPWPGOPAZUJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4,4-difluoropyrrolidine (CAS 1434141-95-3): A Fluorinated Pyrrolidine Building Block for Pharmaceutical Research


3-(Boc-amino)-4,4-difluoropyrrolidine (CAS 1434141-95-3), systematically named tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate, is a gem-difluorinated pyrrolidine derivative featuring a Boc-protected amine at the 3-position and two fluorine atoms at the 4-position . This fluorinated heterocyclic amine serves as a versatile intermediate in the synthesis of heterocyclyl compounds, particularly for the treatment of autoimmune diseases, as documented in patent filings [1]. The compound is a member of the 4,4-difluoropyrrolidine class, known for imparting distinct conformational and physicochemical properties relative to non-fluorinated or mono-fluorinated pyrrolidine analogs .

Why 3-(Boc-amino)-4,4-difluoropyrrolidine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Pyrrolidines


Substituting 3-(Boc-amino)-4,4-difluoropyrrolidine with a non-fluorinated analog (e.g., 3-(Boc-amino)pyrrolidine, CAS 99724-19-3) or a mono-fluorinated derivative (e.g., trans-3-(Boc-amino)-4-fluoropyrrolidine, CAS 186201-09-2) fundamentally alters key physicochemical and conformational properties that govern downstream synthetic utility and biological performance. The gem-difluoro motif at the 4-position induces a measurable reduction in amine basicity (ΔpKa ≈ 2.4 units) , a modest increase in lipophilicity (ΔLogP ≈ 0.07) , and a pronounced conformational restriction of the pyrrolidine ring—a stereoelectronic effect not achievable with a single fluorine atom or no fluorine [1]. These quantitative differences directly impact metabolic stability, membrane permeability, and molecular recognition in target binding, making the difluorinated building block non-interchangeable with its simpler analogs in structure-activity relationship (SAR) optimization campaigns [2].

Quantitative Differentiation of 3-(Boc-amino)-4,4-difluoropyrrolidine vs. Non-Fluorinated and Mono-Fluorinated Analogs


Reduced Amine Basicity: pKa Shift of ~2.4 Units vs. Non-Fluorinated Analog

The gem-difluoro substitution at the 4-position of the pyrrolidine ring significantly lowers the basicity of the secondary amine compared to the non-fluorinated 3-(Boc-amino)pyrrolidine. The predicted pKa of 3-(Boc-amino)-4,4-difluoropyrrolidine is 9.99 ± 0.40 , whereas the non-fluorinated analog exhibits a predicted pKa of 12.37 ± 0.20 . This represents a pKa decrease of approximately 2.4 units, shifting the protonation equilibrium toward the neutral free base at physiological pH. This effect is attributed to the strong electron-withdrawing inductive effect of the vicinal fluorine atoms and their impact on the nitrogen lone pair availability .

Physicochemical properties pKa Basicity Drug design

Enhanced Lipophilicity: +0.07 LogP Increase vs. Non-Fluorinated Analog

Incorporation of the gem-difluoro group at the 4-position results in a measurable increase in lipophilicity relative to the non-fluorinated pyrrolidine core. 3-(Boc-amino)-4,4-difluoropyrrolidine exhibits an XLogP3 value of 1.0 , whereas the non-fluorinated 3-(Boc-amino)pyrrolidine has a reported LogP of 0.93 . The absolute difference of +0.07 LogP units, while modest, is consistent with the general trend observed for gem-difluorinated saturated heterocyclic amines, where fluorine substitution increases lipophilicity due to the hydrophobic nature of the C–F bond and reduced solvation of the amine lone pair .

Lipophilicity LogP ADME Physicochemical properties

High Intrinsic Microsomal Stability: Class-Level Evidence for 4,4-Difluoropyrrolidines

A systematic study of mono- and difluorinated saturated heterocyclic amines (including pyrrolidine derivatives) demonstrated that the majority of difluorinated compounds exhibit high intrinsic microsomal stability, with the sole exception being a 3,3-difluoroazetidine derivative . The study measured intrinsic microsomal clearance (Cl_int) across a panel of compounds and found that gem-difluorination at the 4-position of pyrrolidines generally confers resistance to oxidative metabolism, likely due to the electron-withdrawing effect of fluorine atoms that deactivates adjacent C–H bonds toward cytochrome P450-mediated oxidation. While 3-(Boc-amino)-4,4-difluoropyrrolidine was not directly assayed in this study, its structural homology to the 4,4-difluoropyrrolidine scaffold places it within the high-stability class. In contrast, non-fluorinated pyrrolidines lack this metabolic shielding effect and may undergo more rapid oxidative N-dealkylation or ring hydroxylation [1].

Metabolic stability Microsomal clearance ADME Drug metabolism

Conformational Restriction: Gem-Difluoro Substitution Enforces Specific Pyrrolidine Ring Puckering

Quantum chemical analysis of difluorinated pyrrolidines reveals that the gem-difluoro substitution pattern at the 4-position imposes a strong conformational bias on the five-membered ring, favoring specific puckering modes due to a generalized anomeric effect (nN → σ*CF electron delocalization) and fluorine gauche interactions [1]. In contrast, non-fluorinated pyrrolidines populate multiple low-energy conformations with no single dominant geometry, while mono-fluorinated derivatives exhibit intermediate conformational restriction [2]. For 3-(Boc-amino)-4,4-difluoropyrrolidine, this restricted conformational space translates to a more rigid and predictable presentation of the 3-amino substituent, which can be exploited to pre-organize molecular recognition elements for enhanced binding affinity and selectivity in target engagement [3].

Conformational analysis Stereoelectronics Fluorine gauche effect Molecular recognition

Validated Synthetic Utility: Key Intermediate in Autoimmune Disease Drug Candidates (Patent Citations)

3-(Boc-amino)-4,4-difluoropyrrolidine is explicitly claimed as a useful reagent for preparing heterocyclyl compounds for the treatment of autoimmune disease in multiple patent filings [1]. Specifically, patent WO-2020052738-A1 describes the use of this building block in the synthesis of pyrazolopyridine amine compounds with activity against autoimmune targets [1]. The non-fluorinated analog 3-(Boc-amino)pyrrolidine and the mono-fluorinated analog trans-3-(Boc-amino)-4-fluoropyrrolidine are not cited in these same patent contexts, suggesting that the difluorinated motif provides a unique advantage—likely related to the altered pKa, conformational bias, or metabolic profile—that was deliberately selected by medicinal chemists during SAR exploration. The compound's commercial availability from multiple specialty chemical suppliers (BOC Sciences, ChemBlink, CymitQuimica, Shao-Yuan) further validates its recognized utility in pharmaceutical research .

Synthetic utility Heterocyclic chemistry Autoimmune disease Patent validation

Optimal Research and Industrial Application Scenarios for 3-(Boc-amino)-4,4-difluoropyrrolidine (CAS 1434141-95-3)


Scaffold for Autoimmune Disease Drug Discovery Programs

Medicinal chemistry teams developing heterocyclic compounds (e.g., pyrazolopyridine amines, indazoles) for autoimmune indications should prioritize 3-(Boc-amino)-4,4-difluoropyrrolidine as a key intermediate. The compound is explicitly claimed in patent filings for autoimmune disease therapeutics [1], and its reduced amine basicity (pKa ≈ 9.99) may improve membrane permeability relative to non-fluorinated analogs. The conformational bias imposed by the gem-difluoro motif [2] can be leveraged to rigidify the pyrrolidine ring, potentially enhancing target selectivity and reducing off-target binding.

Lead Optimization Requiring Enhanced Metabolic Stability and Oral Bioavailability

In SAR campaigns where metabolic instability or poor oral absorption limits progression, replacing a non-fluorinated pyrrolidine moiety with 3-(Boc-amino)-4,4-difluoropyrrolidine offers a validated strategy to improve pharmacokinetic properties. The gem-difluoro substitution confers high intrinsic microsomal stability (class-level evidence) and has been shown in related systems to increase oral bioavailability from essentially 0% to 22% [3]. The modestly elevated lipophilicity (LogP = 1.0) further supports passive membrane diffusion while maintaining acceptable aqueous solubility.

Conformationally Constrained Peptidomimetic and Bioisostere Design

Researchers designing peptidomimetics or bioisosteric replacements for proline or other saturated heterocycles should consider 3-(Boc-amino)-4,4-difluoropyrrolidine as a conformationally restricted alternative. The gem-difluoro substitution enforces specific ring puckering geometries through stereoelectronic effects (anomeric and fluorine gauche interactions) [2], reducing conformational entropy and pre-organizing the amine substituent for improved molecular recognition. This property is particularly valuable when the native conformation of the target binding pocket favors a specific pyrrolidine orientation.

Diversification of Fluorinated Heterocyclic Building Block Libraries

Chemical suppliers and in-house compound management groups seeking to expand fluorinated heterocyclic amine collections should include 3-(Boc-amino)-4,4-difluoropyrrolidine as a differentiated member of the 4,4-difluoropyrrolidine class. Compared to the commercially available 1-Boc-3,3-difluoropyrrolidine (CAS 195447-25-7) , the 3-amino substitution pattern offers orthogonal synthetic handles (free amine after Boc deprotection) for late-stage diversification. The compound's established synthetic utility in pharmaceutical patents [1] and availability from multiple suppliers ensure reliable procurement for both exploratory and scale-up synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Boc-amino)-4,4-difluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.